2'-Deoxyuridine, [5-3H]
Description
Significance of Tritium-Labeled Compounds in Molecular and Cellular Biology Research
Tritium (B154650) (³H), a radioactive isotope of hydrogen, is a favored label in biomedical research for several key reasons. scispace.commoravek.com Its beta emissions are weak, which minimizes damage to cellular structures and allows for high-resolution imaging in techniques like autoradiography. scispace.com This characteristic is particularly advantageous when studying the precise location of DNA synthesis within tissues or even individual cells. nih.govnih.govdntb.gov.ua
Furthermore, tritium boasts a relatively long half-life of 12.3 years, meaning that once a compound is labeled, it can be stored and used for an extended period without significant loss of radioactivity, eliminating the need for frequent decay corrections during experiments. ontosight.aiscispace.com The high specific activity achievable with tritium labeling also enhances its sensitivity as a tracer, making it invaluable for studying biomolecules like peptides, proteins, and oligonucleotides. scispace.com These properties have made tritium-labeled compounds, including nucleosides, indispensable tools in a wide array of research fields, from enzymology and cytology to pharmacology and cancer research. musechem.comiaea.org
Historical Context of 2'-Deoxyuridine (B118206), [5-3H] as a Research Probe
Historically, radiolabeled nucleosides have been central to our understanding of DNA synthesis and cell cycle kinetics. Before the advent of newer techniques, tritiated thymidine (B127349) ([³H]TdR) autoradiography was the dominant method for identifying dividing cells and tracking their development. nih.govresearchgate.net 2'-Deoxyuridine is a direct precursor to thymidine in the DNA synthesis pathway; it is converted to deoxyuridine monophosphate (dUMP), which is then methylated by thymidylate synthase to form deoxythymidine monophosphate (dTMP). nih.gov
The tritium label at the 5-position of the uracil (B121893) base in 2'-Deoxyuridine, [5-3H] makes it a specific tracer for the thymidylate synthase-mediated step in DNA synthesis. This specificity has made it a valuable tool for investigating this crucial enzymatic reaction and its role in cell proliferation. While [³H]thymidine has been more widely used historically, the study of [5-³H]deoxyuridine incorporation provides unique insights into the de novo pathway of thymidylate synthesis.
Comparative Overview of DNA Synthesis Tracers in Academic Inquiry
The investigation of DNA synthesis relies on a variety of tracer molecules, each with its own set of advantages and limitations. The choice of tracer often depends on the specific research question, the experimental system, and the available detection methods. Besides 2'-Deoxyuridine, [5-3H], the most commonly used tracers are [³H]thymidine and the non-radioactive thymidine analog, 5-bromo-2'-deoxyuridine (B1667946) (BrdU). nih.govpnas.org More recently, other analogs like 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) and 5-vinyl-2'-deoxyuridine (B1214878) (5-VdU) have been developed. apexbt.comjenabioscience.com
[³H]Thymidine, like [³H]deoxyuridine, is incorporated into DNA and detected by autoradiography or scintillation counting. A key advantage of [³H]thymidine is that its incorporation is stoichiometric, providing a quantitative measure of DNA synthesis. nih.gov However, the lengthy process of developing autoradiographs can be a significant drawback. nih.govresearchgate.net
BrdU, introduced in the 1950s, offers a faster, non-radioactive alternative. nih.govwikipedia.org It is incorporated into DNA and detected using specific antibodies. pnas.orgwikipedia.org This allows for rapid immunocytochemical detection and co-labeling with other markers. nih.gov However, BrdU incorporation is not stoichiometric, and the required DNA denaturation step for antibody detection can interfere with the analysis of other cellular components and may be toxic to cells. nih.govwikipedia.orgnih.gov Studies have shown that BrdU incorporation can lead to unpredictable errors in the fate of postmitotic neurons compared to the more natural nucleotide, [³H]thymidine. nih.govnih.govdntb.gov.ua
The newer generation of thymidine analogs, such as EdU, offers even faster and more sensitive detection through "click chemistry," a highly efficient chemical reaction that does not require DNA denaturation. pnas.orgapexbt.com This allows for better preservation of cellular structures. pnas.org However, EdU has been found to be a substrate for nucleotide excision repair and can be toxic to cells, inducing DNA strand breaks. pnas.org
The table below provides a comparative overview of these key DNA synthesis tracers.
| Feature | 2'-Deoxyuridine, [5-3H] | [³H]Thymidine | 5-Bromo-2'-deoxyuridine (BrdU) | 5-Ethynyl-2'-deoxyuridine (EdU) |
| Tracer Type | Radioactive (Tritium) | Radioactive (Tritium) | Non-radioactive thymidine analog | Non-radioactive thymidine analog |
| Detection Method | Autoradiography, Scintillation Counting | Autoradiography, Scintillation Counting | Immunohistochemistry (requires DNA denaturation) | Click Chemistry (no DNA denaturation required) pnas.orgapexbt.com |
| Key Advantage | Specific probe for the de novo thymidylate synthesis pathway. | Stoichiometric incorporation allows for quantitative analysis. nih.gov | Rapid detection and allows for co-labeling with other markers. nih.gov | Fast, highly sensitive detection with excellent specimen penetration. pnas.org |
| Key Disadvantage | Requires handling of radioactive material; lengthy autoradiography process. | Requires handling of radioactive material; lengthy autoradiography process. nih.gov | Not stoichiometric; DNA denaturation can affect other analyses and cell viability. nih.govwikipedia.org | Can be toxic and is recognized by DNA repair mechanisms. pnas.org |
| Historical Use | Used in foundational studies of DNA synthesis and enzymology. | Dominated cell proliferation studies for decades. nih.govresearchgate.net | Widely used since the 1980s as a non-radioactive alternative. nih.govnih.gov | Gaining popularity in recent years due to its speed and sensitivity. pnas.org |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H12N2O5 |
|---|---|
Molecular Weight |
230.21 g/mol |
IUPAC Name |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-tritiopyrimidine-2,4-dione |
InChI |
InChI=1S/C9H12N2O5/c12-4-6-5(13)3-8(16-6)11-2-1-7(14)10-9(11)15/h1-2,5-6,8,12-13H,3-4H2,(H,10,14,15)/t5-,6+,8+/m0/s1/i1T |
InChI Key |
MXHRCPNRJAMMIM-ULQXZJNLSA-N |
Isomeric SMILES |
[3H]C1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O |
Canonical SMILES |
C1C(C(OC1N2C=CC(=O)NC2=O)CO)O |
Origin of Product |
United States |
Biochemical Mechanisms of Cellular Interaction and Metabolism of 2 Deoxyuridine, 5 3h
Cellular Uptake and Nucleoside Transport Systems
The entry of 2'-Deoxyuridine (B118206), [5-3H] into the cell is a critical first step, mediated by specialized membrane proteins known as nucleoside transporters. These transporters are essential for the salvage of preformed nucleosides for nucleotide synthesis and for the cellular uptake of various nucleoside analogue drugs. wikipedia.orgwikipedia.orgbohrium.com
Equilibrative Nucleoside Transporters (ENTs) and Concentrative Nucleoside Transporters (CNTs) in 2'-Deoxyuridine, [5-3H] Permeation
The transport of nucleosides across the plasma membrane is primarily facilitated by two major families of transport proteins: the Equilibrative Nucleoside Transporters (ENTs) and the Concentrative Nucleoside Transporters (CNTs). nih.govnih.gov
Equilibrative Nucleoside Transporters (ENTs) , members of the SLC29 gene family, are bidirectional, sodium-independent transporters that move nucleosides down their concentration gradient. wikipedia.orgnih.gov There are four known human ENTs: ENT1, ENT2, ENT3, and ENT4. wikipedia.org Both ENT1 and ENT2 have a broad substrate specificity, transporting a wide range of both purine (B94841) and pyrimidine (B1678525) nucleosides, making them key players in the uptake of 2'-Deoxyuridine. wikipedia.orgnih.gov ENT3 is primarily located on intracellular membranes, while ENT4 is selective for adenosine. wikipedia.org
Concentrative Nucleoside Transporters (CNTs) , part of the SLC28 gene family, are sodium-dependent symporters that actively transport nucleosides into the cell against their concentration gradient. nih.govwikipedia.org This family includes three members in humans: CNT1, CNT2, and CNT3. ebi.ac.uk CNT1 shows a preference for pyrimidine nucleosides, such as uridine (B1682114) and, by extension, 2'-Deoxyuridine. ebi.ac.uknih.gov Research on mouse CNT1 (mCNT1) has demonstrated that the uptake of uridine is competitively inhibited by 2'-Deoxyuridine, indicating that it is a substrate for this transporter. nih.gov CNT2 preferentially transports purine nucleosides, while CNT3 has a broader specificity for both purine and pyrimidine nucleosides. nih.govebi.ac.uk
The table below summarizes the key characteristics of these transporter families in relation to 2'-Deoxyuridine transport.
| Transporter Family | Members | Driving Force | Substrate Specificity Relevant to 2'-Deoxyuridine |
| Equilibrative Nucleoside Transporters (ENTs) | ENT1, ENT2 | Concentration Gradient | Broad, includes pyrimidine nucleosides |
| Concentrative Nucleoside Transporters (CNTs) | CNT1, CNT3 | Sodium Ion Gradient | CNT1: Preferentially pyrimidine nucleosides; CNT3: Broad, includes pyrimidine nucleosides |
Kinetics of 2'-Deoxyuridine, [5-3H] Transport in Research Models
Understanding the kinetics of 2'-Deoxyuridine transport provides insight into the efficiency of its cellular uptake. Kinetic parameters, such as the Michaelis-Menten constant (Km) or the inhibition constant (Ki), quantify the affinity of the transporter for its substrate.
A study on human erythrocytes provided kinetic data for 2'-Deoxyuridine's interaction with the nucleoside transport mechanism. Influx competition experiments revealed that 2'-Deoxyuridine competitively inhibits the influx of thymidine (B127349). The Ki value for 2'-Deoxyuridine was determined to be in the range of 0.04 to 0.09 mM. nih.gov This low Ki value indicates a high affinity of the transporter for 2'-Deoxyuridine.
The transport affinity, often denoted as Kt, is analogous to the Km value for enzymes and represents the substrate concentration at which transport velocity is half of the maximum. reddit.com Generally, ENTs exhibit Km values for nucleoside transport in the high micromolar range (approximately 100–800 μM). nih.gov The specific Km for 2'-Deoxyuridine transport via individual transporters is a subject of ongoing research. The table below presents available kinetic data for 2'-Deoxyuridine.
| Research Model | Transporter System | Kinetic Parameter | Value (mM) |
| Human Erythrocytes | Nucleoside Transport Mechanism | Ki (for thymidine influx inhibition) | 0.04 - 0.09 |
Intracellular Phosphorylation and Anabolism of 2'-Deoxyuridine, [5-3H]
Once inside the cell, 2'-Deoxyuridine, [5-3H] must be phosphorylated to its monophosphate form to be further metabolized and incorporated into DNA. This initial phosphorylation is a rate-limiting step and is catalyzed by nucleoside kinases.
Role of Deoxycytidine Kinase and Other Nucleoside Kinases
Several kinases are capable of phosphorylating deoxyribonucleosides. The primary enzymes involved in the phosphorylation of 2'-Deoxyuridine are Deoxycytidine Kinase and Thymidine Kinase.
Deoxycytidine Kinase (dCK) is a key enzyme in the deoxyribonucleoside salvage pathway. nih.govwikipedia.org It primarily phosphorylates deoxycytidine, but also has a broad substrate specificity and can phosphorylate deoxyadenosine (B7792050) and deoxyguanosine. nih.govwikipedia.orguniprot.org While dCK's primary substrate is deoxycytidine, its role in phosphorylating other deoxyribonucleosides suggests it may contribute to the phosphorylation of 2'-Deoxyuridine. pnas.org Deficiency in dCK is associated with resistance to several antiviral and anticancer nucleoside analogues. wikipedia.org
Thymidine Kinase (TK) exists in two main forms in mammalian cells, the cytosolic TK1 and the mitochondrial TK2. wikipedia.org TK1 is a key enzyme in the pyrimidine salvage pathway and is responsible for phosphorylating thymidine and deoxyuridine. pnas.org Herpes Simplex Virus also encodes its own thymidine kinase (HSV-1 TK), which is known to phosphorylate a variety of 5-substituted 2'-deoxyuridine analogues. nih.govnih.gov This suggests that both cellular and viral thymidine kinases can recognize and phosphorylate 2'-Deoxyuridine. The difference in substrate specificity between viral and human thymidine kinases is a cornerstone of selective antiviral therapies. ebi.ac.uk
The following table summarizes the key kinases involved in 2'-Deoxyuridine phosphorylation.
| Kinase | Primary Substrates | Role in 2'-Deoxyuridine Phosphorylation |
| Deoxycytidine Kinase (dCK) | Deoxycytidine, Deoxyadenosine, Deoxyguanosine | Potential, due to broad substrate specificity |
| Thymidine Kinase 1 (TK1) | Thymidine, Deoxyuridine | Primary kinase for deoxyuridine phosphorylation |
| Herpes Simplex Virus Thymidine Kinase (HSV-1 TK) | Thymidine, various nucleoside analogues | Can phosphorylate 5-substituted 2'-deoxyuridine analogues |
Formation of 2'-Deoxyuridine Monophosphate (dUMP) and Triphosphate (dUTP) from 2'-Deoxyuridine, [5-3H]
Following its initial phosphorylation, 2'-Deoxyuridine, [5-3H] is converted to 2'-deoxyuridine 5'-monophosphate ([3H]dUMP). This molecule is a central intermediate in pyrimidine metabolism.
From [3H]dUMP, two main metabolic fates are possible. The primary pathway involves the conversion of dUMP to deoxythymidine monophosphate (dTMP) by the enzyme thymidylate synthase. drugbank.com This reaction is crucial for the de novo synthesis of thymidine nucleotides required for DNA synthesis.
Alternatively, dUMP can be further phosphorylated to 2'-deoxyuridine 5'-diphosphate (dUDP) and subsequently to 2'-deoxyuridine 5'-triphosphate ([3H]dUTP). wikipedia.orgbritannica.com Studies have shown that exogenously supplied 2'-Deoxyuridine can be metabolized intracellularly to dUTP. nih.gov The accumulation of dUTP is regulated by the enzyme dUTP pyrophosphatase (dUTPase), which hydrolyzes dUTP to dUMP and pyrophosphate, thereby preventing the incorporation of uracil (B121893) into DNA. drugbank.comnih.gov
Integration into Nucleic Acids and Associated Pathways
The ultimate fate of 2'-Deoxyuridine, [5-3H] in proliferating cells is its incorporation into DNA. This process is dependent on the formation of [3H]dUTP, which can then serve as a substrate for DNA polymerases.
DNA polymerases can utilize dUTP as a substrate, incorporating deoxyuridylate into the growing DNA chain in place of deoxythymidylate. nih.gov Both DNA polymerase alpha and beta from calf thymus have been shown to utilize dUTP for DNA synthesis in vitro. nih.gov The rate of incorporation of deoxyuridylate can be comparable to that of deoxythymidylate, depending on the specific DNA polymerase and template primer. nih.gov The incorporation of uracil into DNA can also occur with other DNA polymerases, including Taq DNA polymerase. nih.gov
The presence of uracil in DNA is typically recognized and removed by the DNA repair enzyme uracil-DNA glycosylase. nih.gov However, under experimental conditions where this repair mechanism is inhibited or overwhelmed, or in studies using radiolabeled tracers like 2'-Deoxyuridine, [5-3H], the incorporation of uracil into DNA can be detected and quantified. nih.gov This incorporation serves as a direct measure of DNA synthesis and cell proliferation. nih.govwikipedia.orgpnas.orgthermofisher.com The analogue 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), which is also incorporated into DNA, is widely used to monitor DNA synthesis. wikipedia.orgnih.govjenabioscience.com
Compound Names
| Abbreviation | Full Name |
| dCK | Deoxycytidine Kinase |
| dUMP | 2'-Deoxyuridine Monophosphate |
| dUTP | 2'-Deoxyuridine Triphosphate |
| EdU | 5-Ethynyl-2'-deoxyuridine |
| ENTs | Equilibrative Nucleoside Transporters |
| CNTs | Concentrative Nucleoside Transporters |
| HSV-1 TK | Herpes Simplex Virus Thymidine Kinase |
| Ki | Inhibition Constant |
| Km | Michaelis-Menten Constant |
| Kt | Transport Affinity |
| TK1 | Thymidine Kinase 1 |
| TK2 | Thymidine Kinase 2 |
Incorporation into DNA during S-Phase via DNA Polymerases
The radiolabeled nucleoside 2'-Deoxyuridine, [5-3H] serves as a valuable tool for tracing and quantifying DNA synthesis. Its incorporation into newly synthesized DNA is a hallmark of the S-phase of the cell cycle, a period dedicated to the replication of the genome. This process is orchestrated by the family of enzymes known as DNA polymerases.
Once transported into the cell, 2'-deoxyuridine is phosphorylated by cellular kinases to its triphosphate form, 2'-deoxyuridine triphosphate (dUTP). During DNA replication, DNA polymerases catalyze the formation of phosphodiester bonds, linking incoming deoxynucleoside triphosphates (dNTPs) to the growing DNA strand. DNA polymerases exhibit a high degree of fidelity, ensuring the correct nucleotide is incorporated opposite its complementary base on the template strand. However, most DNA polymerases cannot efficiently distinguish between dUTP and deoxythymidine triphosphate (dTTP), the natural substrate for incorporation opposite adenine. nih.gov This is due to the structural similarity between uracil and thymine, which differ only by a methyl group at the 5-position of the pyrimidine ring.
Consequently, [5-3H]dUTP can be incorporated into DNA in place of dTTP. The rate of incorporation is influenced by the relative intracellular concentrations of dUTP and dTTP. The tritium (B154650) label at the 5-position of the uracil base allows for the sensitive detection and quantification of newly synthesized DNA. This principle is widely exploited in cell proliferation assays, where the amount of incorporated radioactivity is directly proportional to the extent of DNA synthesis.
The specificity of this incorporation to the S-phase is a direct consequence of the tight regulation of the cell cycle. DNA replication is confined to this specific phase, and the enzymes and factors required for DNA synthesis, including DNA polymerases, are most active during this period. Therefore, the detection of incorporated 2'-Deoxyuridine, [5-3H] is a reliable indicator that a cell is actively replicating its DNA.
Table 1: Comparison of Thymidine Analogs Used to Measure DNA Synthesis
| Analog | Detection Method | Key Features |
| [³H]Thymidine | Autoradiography, Scintillation Counting | Radioactive; provides quantitative data on DNA synthesis. nih.gov |
| 5-Bromo-2'-deoxyuridine (B1667946) (BrdU) | Immunohistochemistry, Flow Cytometry | Non-radioactive; requires DNA denaturation for antibody detection. mdpi.com |
| 5-Ethynyl-2'-deoxyuridine (EdU) | Click Chemistry | Non-radioactive; detection is rapid and does not require DNA denaturation, preserving cellular integrity. mdpi.com |
| 2'-Deoxyuridine, [5-3H] | Autoradiography, Scintillation Counting | Radioactive; serves as a direct precursor for dTMP synthesis and can be incorporated into DNA. |
Role of Thymidylate Synthase in 2'-Deoxyuridine, [5-3H] Metabolism and Analog Interactions
Thymidylate synthase (TS) is a pivotal enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication. wikipedia.org The primary substrate for TS is deoxyuridine monophosphate (dUMP), which is derived from the phosphorylation of deoxyuridine. Thus, 2'-Deoxyuridine, [5-3H] directly enters this metabolic pathway. The catalytic activity of TS involves the reductive methylation of dUMP, utilizing 5,10-methylenetetrahydrofolate as a methyl group donor, to produce dTMP. proteopedia.org
The mechanism of TS is a complex process involving the formation of a covalent ternary complex between the enzyme, dUMP, and the folate cofactor. wikipedia.org A critical step in this reaction is the nucleophilic attack of a cysteine residue in the active site of TS on the C6 position of the uracil ring of dUMP. wikipedia.org
The central role of TS in DNA synthesis makes it a key target for cancer chemotherapy. Analogs of deoxyuridine, particularly the fluoropyrimidines such as 5-fluorouracil (B62378) (5-FU), are potent inhibitors of TS. 5-FU is metabolically converted to 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP), which acts as a suicide inhibitor of TS. wikipedia.org FdUMP binds to the dUMP binding site of the enzyme and, in the presence of 5,10-methylenetetrahydrofolate, forms an extremely stable ternary complex that effectively inactivates the enzyme. researchgate.net This inhibition blocks the synthesis of dTMP, leading to a depletion of dTTP pools and an accumulation of dUMP.
Table 2: Kinetic Parameters for Thymidylate Synthase with dUMP and Inhibition by FdUMP
| Substrate/Inhibitor | Enzyme Source | Km (µM) | kcat (s⁻¹) | Ki (nM) |
| dUMP | E. coli | 6.7 | 5.6 | - |
| dUMP | Human | 2.5 - 15.3 | - | - |
| FdUMP | Human | - | - | 1-10 |
Data compiled from various sources. acs.orgrcsb.org Note that kinetic parameters can vary depending on the experimental conditions and enzyme source.
Mechanisms of Uracil Misincorporation into DNA Resulting from dUTP Accumulation
The inhibition of thymidylate synthase has a profound impact on nucleotide metabolism, leading to a significant imbalance in the cellular pools of deoxynucleoside triphosphates. The blockage of the dUMP to dTMP conversion results in an accumulation of dUMP, which is subsequently phosphorylated to deoxyuridine diphosphate (B83284) (dUDP) and then to deoxyuridine triphosphate (dUTP). This leads to a substantial increase in the intracellular dUTP/dTTP ratio. nih.gov
As previously mentioned, DNA polymerases cannot effectively discriminate between dUTP and dTTP during DNA synthesis. nih.gov Consequently, the elevated dUTP pool dramatically increases the frequency of uracil misincorporation into newly synthesized DNA in place of thymine. This aberrant incorporation of uracil into the DNA is a major cytotoxic consequence of TS inhibition.
The presence of uracil in DNA compromises the integrity of the genome. The base excision repair (BER) pathway is responsible for identifying and removing uracil from DNA. This process is initiated by the enzyme uracil-DNA glycosylase (UDG), which cleaves the N-glycosidic bond between the uracil base and the deoxyribose sugar, creating an apurinic/apyrimidinic (AP) site. plos.org While the BER pathway is generally efficient, the continuous and widespread misincorporation of uracil due to TS inhibition can overwhelm the repair machinery. The futile cycle of uracil incorporation and excision can lead to the accumulation of single-strand breaks and, ultimately, double-strand breaks in the DNA, triggering cell cycle arrest and apoptosis. nih.gov
Table 3: Genomic Uracil and 5-FU Incorporation in Yeast Following 5-FU Treatment
| Strain | Treatment | Uracil residues/10⁶ bases | 5-FU residues/10⁶ bases |
| Wild-type | No 5-FU | ~10 | Not detected |
| Wild-type | + 5-FU | ~50 | ~1 |
| ung1Δ (UDG deficient) | No 5-FU | ~10 | Not detected |
| ung1Δ (UDG deficient) | + 5-FU | ~3600 | ~30 |
Data adapted from a study on yeast, demonstrating the significant increase in uracil incorporation upon TS inhibition and the role of UDG in its removal. nih.gov
Role of dUTPase in Maintaining Deoxyuridine Nucleotide Pool Balance
Deoxyuridine triphosphate nucleotidohydrolase, commonly known as dUTPase, is a crucial enzyme that plays a vital role in maintaining the fidelity of DNA replication and the stability of the genome. Its primary function is to hydrolyze dUTP into dUMP and pyrophosphate. nih.gov This enzymatic activity serves two critical purposes.
Firstly, by efficiently degrading dUTP, dUTPase maintains a very low intracellular concentration of this nucleotide. This is essential to prevent the misincorporation of uracil into DNA by DNA polymerases, as described in the previous section. The high catalytic efficiency of dUTPase ensures that the dUTP/dTTP ratio is kept extremely low under normal physiological conditions, thereby minimizing the risk of uracil-mediated DNA damage.
Secondly, the dUMP produced from the hydrolysis of dUTP is the direct precursor for the synthesis of dTMP, catalyzed by thymidylate synthase. Therefore, dUTPase activity is intrinsically linked to the de novo synthesis of thymidine nucleotides required for DNA replication.
The expression and activity of dUTPase are tightly regulated and are often elevated in rapidly proliferating cells to meet the high demand for DNA synthesis and to counteract the potential for uracil misincorporation. The essential role of dUTPase is underscored by the fact that its absence is lethal in many organisms.
Table 4: Kinetic Parameters of dUTPase from Different Organisms
| Enzyme Source | Km for dUTP (µM) | kcat (s⁻¹) | Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹) |
| E. coli | 0.1 - 1.0 | 6 - 9 | ~1 x 10⁷ |
| Human | ~1.1 | - | - |
| Leishmania major | 2.11 | 49 | 2.3 x 10⁷ |
| Plasmodium falciparum | 0.16 | 1.8 | 1.1 x 10⁷ |
Data compiled from various sources, showcasing the high efficiency of dUTPase across different species. nih.govnih.govnih.govresearchgate.net
Methodological Applications of 2 Deoxyuridine, 5 3h in Biomedical Research
Quantification of DNA Synthesis Rates in Cellular and Tissue Models
One of the most established applications of 2'-Deoxyuridine (B118206), [5-3H], and its close analog [³H]thymidine, is the direct measurement of DNA synthesis rates. acs.orgnih.gov This method relies on the principle that proliferating cells will incorporate the radiolabeled precursor into their genomic DNA during the S-phase of the cell cycle. researchgate.netclemson.edu The quantity of incorporated radioactivity is directly proportional to the amount of newly synthesized DNA, providing a quantitative measure of replicative activity. This technique has been a cornerstone for studying cellular responses to various stimuli, including growth factors and cytotoxic agents.
Historically, the use of tritiated nucleosides was the gold standard for assessing DNA replication, offering high sensitivity and direct quantification. researchgate.net While newer, non-radioactive methods using thymidine (B127349) analogs like 5-bromo-2′-deoxyuridine (BrdU) and 5-ethynyl-2′-deoxyuridine (EdU) have been developed, the foundational principles established with radiolabeling remain central to the field. nih.govnih.gov The detection of incorporated 2'-Deoxyuridine, [5-3H] is typically achieved through autoradiography, which provides spatial information about proliferating cells within a tissue, or liquid scintillation counting, which yields quantitative data from cell populations. nih.gov
Application in Cell Cycle Analysis and S-Phase Progression Studies
The incorporation of 2'-Deoxyuridine, [5-3H] is specific to the DNA synthesis (S) phase, making it an invaluable tool for cell cycle analysis. nih.gov By administering a short pulse of the radiolabeled compound to a population of cells, researchers can specifically label the cohort of cells that are actively replicating their DNA at that moment.
Through "pulse-chase" experiments, the progression of this labeled cohort can be tracked through the subsequent phases of the cell cycle (G2 and M) and into the next G1 phase. This allows for the precise determination of the duration of each phase. nih.gov Combining this labeling technique with methods that measure total DNA content, such as Feulgen staining, enables a detailed analysis of cell cycle kinetics within a heterogeneous population. For instance, by quantifying the percentage of labeled mitotic figures over time, researchers can accurately calculate the length of the S and G2 phases.
| Experimental Step | Description | Information Gained |
|---|---|---|
| Pulse Labeling | Cells are briefly incubated with 2'-Deoxyuridine, [5-3H]. Only cells in S-phase incorporate the label. | Identifies the fraction of cells in S-phase at a specific time point (Labeling Index). |
| Chase Period | The radiolabeled medium is replaced with a medium containing an excess of unlabeled deoxyuridine/thymidine. Cells are sampled at various time points. | Allows the labeled cohort of cells to progress synchronously through the cell cycle. |
| Analysis | Samples are analyzed by autoradiography and microscopy to identify labeled cells in different mitotic stages (prophase, metaphase, etc.). | Tracks the movement of the labeled cohort out of S-phase, through G2, and into mitosis (M-phase). |
| Calculation | The time taken for the first labeled mitotic cells to appear provides the minimum duration of the G2 phase. The time course of labeled mitoses is used to calculate the duration of the S-phase. | Quantitative data on the length of S, G2, and M phases of the cell cycle. |
Assessment in Organ Culture and in vivo Animal Models
The utility of 2'-Deoxyuridine, [5-3H] extends beyond monolayer cell cultures to more complex biological systems like organ cultures and whole animal models. researchgate.netclemson.edu In organ culture, tissue explants can be maintained in a viable state and treated with the radiolabeled nucleoside to assess DNA synthesis within the context of the tissue's three-dimensional architecture. This approach has been used to study the effects of various compounds, such as potential anti-tumor drugs, on cell proliferation in tissues like murine tumors and human prostate explants.
In in vivo studies, 2'-Deoxyuridine, [5-3H] or [³H]thymidine can be administered to animals systemically (e.g., via injection). clemson.edu The compound is then distributed throughout the body and incorporated by proliferating cells in various organs. This allows for the investigation of cell proliferation dynamics in specific tissues during development, tissue repair, or disease. Double-labeling techniques, which combine a tritiated nucleoside with BrdU, have been employed to conduct sophisticated cell kinetic studies in animal models, providing insights into cell influx and efflux from the S-phase in tissues such as the oral epithelium of mice.
| Organ/Tissue | Research Focus | Key Findings |
|---|---|---|
| Mouse Cerebellum | Developmental neurogenesis | Characterization of proliferation and differentiation of granular layers. nih.gov |
| Mouse Duodenum | Cell turnover and renewal | Measurement of cell loss and reutilization of labeled precursors. |
| Mouse Mammary Tumor | Tumor growth kinetics | Assessment of cell loss and proliferation rates in solid tumors. |
| Mouse Tongue Epithelium | Circadian rhythms in proliferation | Demonstration of diurnal peaks and troughs in DNA synthesis, influx, and efflux from S-phase. |
Studies on DNA Repair Mechanisms and Lesion Processing
Beyond its use as a marker for DNA synthesis, 2'-Deoxyuridine, [5-3H] is also a valuable tool for investigating the intricate cellular mechanisms of DNA repair and the processing of DNA lesions. The tritium (B154650) label can be used to create specific substrates to measure enzyme activity or to study the unique consequences of radioactive decay within the DNA molecule itself.
Analysis of Uracil-DNA Glycosylase Activity in Response to Uracilated DNA
Uracil (B121893) can appear in DNA either through the deamination of cytosine or the misincorporation of deoxyuridine triphosphate (dUTP) during replication. The enzyme Uracil-DNA Glycosylase (UDG) is responsible for identifying and excising uracil from DNA, thereby initiating the base excision repair (BER) pathway to prevent mutations.
To study the activity of UDG, researchers can synthesize a DNA substrate that contains 2'-Deoxyuridine, [5-3H], effectively creating uracilated DNA with a radioactive tag. When this substrate is incubated with a cell extract or purified UDG, the enzyme cleaves the N-glycosidic bond, releasing the [³H]uracil base. The activity of the enzyme can then be quantified by separating the released tritiated uracil from the DNA substrate and measuring its radioactivity. Such assays have been instrumental in characterizing UDG activity in different cell types, including benign and malignant lymphocytes, and have shown that the enzyme is located predominantly in the nucleus, in close proximity to the cellular DNA it protects.
Effects of Tritium Transmutation on DNA Structure in Research Systems
The radioactive decay of the tritium atom within the 2'-Deoxyuridine, [5-3H] molecule provides a unique mechanism for studying DNA damage. The decay process, known as beta decay, involves the transmutation of the tritium (³H) atom into a stable helium-3 (B1234947) (³He) atom.
When tritium is located at the 5-position of the pyrimidine (B1678525) ring (analogous to the methyl group of thymidine), this transmutation event results in the formation of a highly reactive carbocation at that site. This carbocation can then react with surrounding water molecules to form a hydroxymethyl group, creating the DNA lesion 5-hydroxymethyl-2'-deoxyuridine (B45661) (HMdU). This provides researchers with a method to induce a specific, localized form of DNA damage that is distinct from the more diffuse damage caused by the ionizing radiation of the emitted beta particle. Studying the cellular response to this transmutation-induced lesion offers insights into how cells recognize and repair complex DNA damage. Furthermore, molecular dynamics simulations have been used to model the structural instabilities and breaks in the DNA helix that can result from the energetic consequences of tritium disintegration.
| Event | Description | Resulting DNA Lesion/Effect |
|---|---|---|
| Beta Decay | A neutron in the tritium nucleus decays into a proton and an electron (beta particle). | The tritium atom (³H) transmutes into a helium-3 atom (³He). |
| Chemical Alteration | The loss of the bond to the pyrimidine ring and the change in atomic identity creates a carbocation. | A highly reactive, positively charged carbon atom at the 5-position of the base. |
| Reaction with Water | The carbocation reacts with hydroxide (B78521) ions from water molecules in the cellular environment. | Formation of a hydroxymethyl group, creating the lesion 5-hydroxymethyl-2'-deoxyuridine (HMdU). |
| Structural Instability | The energetic decay and subsequent chemical changes can induce local stress on the DNA backbone. | Potential for single-stranded breaks and increased fragility of the DNA molecule. |
Research into Nucleoside Analog Metabolism and Cellular Drug Action
The study of nucleoside analog metabolism is fundamental to the development of antiviral and anticancer therapies. 2'-Deoxyuridine, [5-3H] provides a sensitive means to investigate the mechanisms of action of these drugs and the cellular responses they elicit.
A significant application of 2'-Deoxyuridine, [5-3H] is in the evaluation of enzyme inhibitors, particularly for thymidylate synthase (TS), a key enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP). A widely used method is the tritium release assay. In this assay, cells are incubated with [5-3H]deoxyuridine, which is taken up and intracellularly converted to its monophosphate form, [5-3H]deoxyuridine monophosphate ([5-3H]dUMP). The enzymatic conversion of [5-3H]dUMP to dTMP by thymidylate synthase involves the removal of the tritium atom at the 5-position of the uracil ring, releasing it into the aqueous environment in the form of tritiated water (³H₂O). The amount of radioactivity released is directly proportional to the enzyme's activity.
The potency of various deoxyuridine analogs as inhibitors of TS can be quantified by measuring the reduction in tritium release in their presence. This method allows for the determination of inhibitory concentrations (e.g., IC₅₀ values) and provides insights into the mechanism of inhibition. For instance, known TS inhibitors like 5-fluorodeoxyuridine (FdUrd) and methotrexate (B535133) effectively block this tritium release, demonstrating the assay's utility in screening and characterizing potential therapeutic agents.
| Deoxyuridine Analog (Inhibitor) | Target Enzyme | Assay Principle | Observed Effect on Assay | Reference |
|---|---|---|---|---|
| 5-Fluorodeoxyuridine (FdUrd) | Thymidylate Synthase (TS) | Tritium release from [5-3H]dUMP | Complete inhibition of tritium release | nih.gov |
| Methotrexate | Thymidylate Synthase (TS) (indirectly, via dihydrofolate reductase inhibition) | Tritium release from [5-3H]dUMP | Complete inhibition of tritium release | nih.gov |
2'-Deoxyuridine, [5-3H] is an invaluable tracer for elucidating the metabolic pathways of exogenous nucleosides within cells. Upon cellular uptake, it undergoes a series of enzymatic conversions. Initially, it is phosphorylated by thymidine kinase to form [5-3H]deoxyuridine monophosphate ([5-3H]dUMP). This can then be further phosphorylated to [5-3H]deoxyuridine diphosphate (B83284) ([5-3H]dUDP) and triphosphate ([5-3H]dUTP). Alternatively, [5-3H]dUMP serves as a substrate for thymidylate synthase, which converts it to deoxythymidine monophosphate (dTMP), which is subsequently phosphorylated to deoxythymidine triphosphate (dTTP) for incorporation into DNA.
By using [5-3H]deoxyuridine and subsequently separating the cellular nucleotides using techniques like high-performance liquid chromatography (HPLC), researchers can quantify the distribution of the radiolabel among the various metabolites. This allows for a detailed understanding of the kinetics of these metabolic pathways and how they are affected by different physiological conditions or the presence of drugs. For example, studies have shown that under certain experimental conditions, exogenously supplied [6-3H]dUrd can be metabolized to [6-3H]dUTP and subsequently mis-incorporated into DNA as [6-3H]dUMP residues nih.gov. This ability to trace the metabolic fate provides crucial information on the mechanisms of cytotoxicity and drug action.
| Metabolic Fate | Experimental Setting | Key Findings | Reference |
|---|---|---|---|
| Incorporation into DNA as [6-3H]dUMP | Allium cepa meristem cells treated with FdUrd and 6-aminouracil | A small fraction (at least 3%) of the total radioactivity incorporated into DNA was in the form of [6-3H]dUMP, indicating the intracellular conversion of dUrd to dUTP and its subsequent incorporation. | nih.gov |
| Recovery of thymidylate synthesis | Mice bearing P1534 ascites tumor treated with 5-fluorouracil (B62378) (5-FU) | The incorporation of [3H]deoxyuridine into DNA was used as a measure of the recovery of thymidylate synthesis after inhibition by 5-FU. | nih.gov |
Analysis of Deoxynucleotide Pool Sizes and Regulation
The maintenance of balanced deoxynucleoside triphosphate (dNTP) pools is essential for the fidelity of DNA replication and repair. Imbalances in these pools can lead to increased mutation rates and have been implicated in various diseases, including cancer. 2'-Deoxyuridine, [5-3H] can be employed in isotope dilution assays to measure the size of intracellular deoxynucleotide pools.
In such assays, cells are incubated with a known amount of [5-3H]deoxyuridine. The radiolabeled nucleoside enters the cell and equilibrates with the endogenous, unlabeled deoxyuridine pool. Following extraction of the nucleotides, the specific activity (radioactivity per mole) of a particular metabolite, such as dTTP, is determined. By comparing the specific activity of the intracellular metabolite to the specific activity of the exogenously supplied radiolabeled precursor, the size of the endogenous pool can be calculated.
This methodology is particularly useful for studying the regulation of dNTP pools in response to cytotoxic drugs or metabolic stress. For example, treatment of cancer cells with thymidylate synthase inhibitors like 5-fluorodeoxyuridine leads to a depletion of the dTTP pool and an accumulation of the dUTP pool. While direct measurement of these changes can be challenging, the use of radiolabeled precursors like [5-3H]deoxyuridine in polymerase-based assays provides a sensitive method for quantifying these perturbations. In these assays, the incorporation of a radiolabeled dNTP into a synthetic DNA template is dependent on the concentration of the unlabeled dNTP in the cell extract, allowing for its quantification.
| Experimental Condition | Cell Line | Measured Deoxynucleotide Pool | Observed Change in Pool Size | Reference |
|---|---|---|---|---|
| Treatment with 5-Fluorodeoxyuridine (5-FdU) for 6 hours | HCT116 (colon cancer) | dTTP | 90% depletion | nih.gov |
| Treatment with 5-Fluorodeoxyuridine (5-FdU) for 6 hours | HCT116 (colon cancer) | dCTP | 75% reduction | nih.gov |
| Treatment with 5-Fluorodeoxyuridine (5-FdU) for 6 hours | HCT116 (colon cancer) | dGTP | 55% reduction | nih.gov |
| Treatment with 5-Fluorodeoxyuridine (5-FdU) for 6 hours | HCT116 (colon cancer) | dATP | No obvious change | nih.gov |
Analytical and Detection Methodologies for 2 Deoxyuridine, 5 3h
Radiometric Quantification
Radiometric quantification provides a direct measure of the amount of 2'-Deoxyuridine (B118206), [5-3H] incorporated into newly synthesized DNA. This is achieved through techniques that detect the beta particles emitted by the tritium (B154650) isotope.
Liquid Scintillation Counting for Incorporated Radioactivity
Liquid scintillation counting (LSC) is a widely used technique to quantify the radioactivity of low-energy beta emitters like tritium. revvity.com In this method, cells or isolated DNA are mixed with a scintillation cocktail. wikipedia.org This cocktail contains a solvent and scintillators (fluors) that emit light when excited by the beta particles from the tritium in 2'-Deoxyuridine, [5-3H]. revvity.comwikipedia.org The emitted light is then detected by a photomultiplier tube (PMT) in a liquid scintillation counter. revvity.com The amount of light produced is proportional to the amount of radioactivity, allowing for the quantification of incorporated 2'-Deoxyuridine, [5-3H] and, by extension, the rate of DNA synthesis. nih.govnih.gov
The process involves the transfer of energy from the beta particle to solvent molecules, which then transfer that energy to a primary scintillator. wikipedia.org This primary scintillator emits photons, which may be absorbed and re-emitted at a longer wavelength by a secondary scintillator to ensure efficient detection. wikipedia.org The resulting counts per minute (CPM) can be converted to disintegrations per minute (DPM) to determine the absolute radioactivity.
| Step | Description | Purpose |
|---|---|---|
| Sample Preparation | Cells are incubated with 2'-Deoxyuridine, [5-3H], and then the DNA is isolated and purified. | To obtain a sample containing the incorporated radiolabel. |
| Cocktail Mixing | The DNA sample is mixed with a liquid scintillation cocktail in a vial. wikipedia.org | To create an environment where radioactive decay can be converted into detectable light. revvity.comwikipedia.org |
| Detection | The vial is placed in a liquid scintillation counter, where photomultiplier tubes detect the light emissions. revvity.com | To measure the rate of radioactive decay. |
| Quantification | The instrument records the counts per minute (CPM), which is then used to calculate the amount of incorporated 2'-Deoxyuridine, [5-3H]. | To determine the level of DNA synthesis. |
Autoradiography for Cellular and Tissue Localization
Autoradiography is a technique that provides spatial information about the location of radiolabeled substances within cells and tissues. mdpi.com When cells or tissue sections containing incorporated 2'-Deoxyuridine, [5-3H] are overlaid with a photographic emulsion, the beta particles emitted by the tritium expose the silver halide crystals in the emulsion directly above the labeled cells. nih.gov After an exposure period, the emulsion is developed, revealing silver grains that mark the location of the radioactive DNA. nih.gov This method allows for the visualization of individual cells that were actively synthesizing DNA during the labeling period. cytologicsbio.com
Due to the low energy of the beta particles from tritium, the resulting silver grains are located very close to the source, providing high-resolution localization. nih.gov This makes autoradiography a powerful tool for identifying specific cell populations undergoing proliferation within a heterogeneous tissue. cytologicsbio.com
Chromatographic Techniques for Metabolite Analysis
To understand the metabolic fate of 2'-Deoxyuridine, [5-3H], chromatographic techniques are employed to separate and identify its various metabolites.
High-Performance Liquid Chromatography (HPLC) for Nucleoside and Nucleotide Separation
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. mdpi.com In the context of 2'-Deoxyuridine, [5-3H] metabolism, HPLC can be used to separate the parent compound from its phosphorylated derivatives (nucleotides) and other metabolic byproducts. nih.gov The separation is typically achieved on a column packed with a stationary phase, through which a liquid mobile phase is pumped under high pressure. uu.nl Different compounds interact with the stationary phase to varying degrees, causing them to elute from the column at different times, which are known as their retention times. nih.gov
By coupling the HPLC system with a radioactivity detector, it is possible to track the distribution of the tritium label among the different metabolites. This provides valuable information about the pathways of nucleoside metabolism and incorporation into DNA.
Comparative Methodologies in DNA Synthesis Assessment
The use of 2'-Deoxyuridine, [5-3H] for assessing DNA synthesis is often compared with other available methods, most notably the use of Bromodeoxyuridine (BrdU).
Advantages and Limitations of 2'-Deoxyuridine, [5-3H] in Comparison to Bromodeoxyuridine (BrdU)
Both tritiated nucleosides and Bromodeoxyuridine (BrdU) are thymidine (B127349) analogs that are incorporated into newly synthesized DNA during the S-phase of the cell cycle, serving as markers for cell proliferation. cytologicsbio.comnih.gov However, they possess distinct advantages and limitations.
Advantages of 2'-Deoxyuridine, [5-3H]:
Stoichiometric Labeling: The intensity of the radioactive signal is directly proportional to the amount of incorporated nucleoside, providing a more quantitative measure of DNA synthesis. nih.govnih.gov
High Sensitivity: Radiometric detection methods can be extremely sensitive, allowing for the detection of low levels of DNA synthesis. pnas.org
Less Perturbing: As a more natural DNA constituent compared to the bulky BrdU molecule, it is considered less likely to cause unpredictable errors in the fate of postmitotic neurons. nih.gov
Limitations of 2'-Deoxyuridine, [5-3H]:
Radioactivity: The use of radioactive materials requires specialized handling, storage, and disposal procedures. pnas.org
Time-Consuming Detection: Autoradiography, a common detection method, can require long exposure times, ranging from weeks to months. nih.gov
Limited Multiplexing: It can be more challenging to combine with other labeling techniques, such as immunohistochemistry for phenotypic markers. nih.gov
Advantages of Bromodeoxyuridine (BrdU):
Non-Radioactive: BrdU is detected using specific antibodies, avoiding the complications associated with radioactivity.
Rapid Detection: Immunohistochemical detection of BrdU is significantly faster than autoradiography. nih.gov
Multiplexing Capability: It is readily compatible with co-labeling for other cellular markers, allowing for more detailed characterization of proliferating cells. nih.gov
Limitations of Bromodeoxyuridine (BrdU):
Harsh DNA Denaturation: The detection of incorporated BrdU requires a harsh DNA denaturation step (e.g., acid or heat treatment) to expose the BrdU epitope for antibody binding. fishersci.combio-rad-antibodies.comaatbio.com This can damage cellular morphology and interfere with the detection of other antigens. fishersci.com
Non-Stoichiometric Labeling: The intensity of the BrdU signal is not always directly proportional to the amount of incorporated analog. nih.govnih.gov
Potential Toxicity and Mutagenicity: BrdU itself can be toxic to cells and is a known mutagen, which may affect cell cycle progression and cell fate. nih.gov
| Feature | 2'-Deoxyuridine, [5-3H] | Bromodeoxyuridine (BrdU) |
|---|---|---|
| Detection Method | Liquid Scintillation Counting, Autoradiography nih.govcytologicsbio.com | Immunohistochemistry, ELISA |
| Radioactivity | Yes pnas.org | No |
| Quantification | Stoichiometric nih.govnih.gov | Non-stoichiometric nih.govnih.gov |
| Detection Time | Potentially long (weeks for autoradiography) nih.gov | Relatively short nih.gov |
| Sample Preparation | Standard biochemical procedures | Requires harsh DNA denaturation fishersci.comaatbio.com |
| Potential for Artifacts | Minimal chemical perturbation nih.gov | Can be toxic and mutagenic, potentially altering cell fate nih.gov |
Comparison with 5-Ethynyl-2'-deoxyuridine (B1671113) (EdU) and "Click Chemistry" Approaches
The traditional method for assessing DNA synthesis by tracking the incorporation of 2'-Deoxyuridine, [5-3H] via autoradiography has been largely succeeded by newer, non-radioactive techniques. nih.govthermofisher.com Among these, the use of 5-Ethynyl-2'-deoxyuridine (EdU) coupled with "click chemistry" has become a prominent alternative. nih.govpnas.org EdU is a nucleoside analog of thymidine that gets incorporated into newly synthesized DNA during the S-phase of the cell cycle. harvard.eduthermofisher.com Its detection is based on a copper(I)-catalyzed cycloaddition reaction between the terminal alkyne group on the EdU molecule and a fluorescently labeled azide (B81097) probe. pnas.orgthermofisher.com This covalent reaction, known as click chemistry, offers several significant advantages over the autoradiographic detection of tritiated deoxyuridine. nih.govharvard.edu
The primary benefits of the EdU method include speed, simplicity, and safety. The click reaction is highly efficient and can be completed in minutes, whereas autoradiography for 2'-Deoxyuridine, [5-3H] is a demanding and slow process. nih.govpnas.org Furthermore, the EdU detection protocol does not require the harsh DNA denaturation steps (using acid or heat) that are necessary for the antibody-based detection of another thymidine analog, 5-bromo-2'-deoxyuridine (B1667946) (BrdU). harvard.edufishersci.comnorthwestern.edu This preservation of sample integrity allows for better maintenance of cellular and chromatin structure and facilitates multiplexing with other fluorescent probes, such as antibodies against cell cycle markers. pnas.orgthermofisher.comfishersci.com The small size of the fluorescent azide used in click chemistry allows for excellent tissue and specimen penetration without compromising cellular morphology. nih.govpnas.org
Studies directly comparing the methods have shown a strong correlation between the results obtained from EdU incorporation and [3H]thymidine assays, confirming that EdU is an accurate alternative for measuring cell proliferation. nih.gov While both techniques are highly sensitive, the EdU-based approach avoids the use of radioactive isotopes, thereby eliminating the associated safety concerns and disposal issues. nih.govcytologicsbio.com However, it has been noted that the copper catalyst used in the standard click reaction can have cytotoxic effects, though copper-free click chemistry methods are also being developed. jenabioscience.com
| Feature | 2'-Deoxyuridine, [5-3H] | 5-Ethynyl-2'-deoxyuridine (EdU) |
|---|---|---|
| Detection Principle | Incorporation of radiolabel detected by autoradiography. pnas.org | Incorporation of an alkyne-modified nucleoside detected by covalent reaction ("click chemistry") with a fluorescent azide. nih.govpnas.org |
| Protocol Complexity | Technically demanding and slow. nih.gov | Simple, fast, and robust protocol. thermofisher.com |
| Sample Treatment | Requires processing for autoradiography. | Mild fixation and permeabilization; no DNA denaturation required. harvard.edu |
| Multiplexing Capability | Limited. | Highly compatible with antibody-based labeling (e.g., for cell cycle proteins) and other fluorescent stains due to mild conditions. thermofisher.comfishersci.com |
| Safety | Involves handling and disposal of radioactive material. nih.gov | Non-radioactive. nih.gov Potential cytotoxicity from the copper catalyst. jenabioscience.com |
| Resolution & Penetration | Can provide single-cell resolution. | High specimen penetration due to the small size of the detection molecule, allowing for staining of whole-mount tissues. pnas.org |
| Data Correlation | Studies show a strong correlation (r=0.89) between proliferation data from both methods. nih.gov |
Considerations for Isotopic Exchange and Label Reutilization in Experimental Design
When using 2'-Deoxyuridine, [5-3H] in experimental studies, two critical phenomena that can affect data interpretation are isotopic exchange and label reutilization. Careful experimental design is necessary to mitigate the impact of these factors.
Isotopic Exchange: Isotopic exchange refers to the process where an isotope of an element in one chemical form is exchanged for another isotope of the same element in a different chemical form. In the context of 2'-Deoxyuridine, [5-3H], this involves the potential for the tritium atom at the 5-position of the pyrimidine (B1678525) ring to be exchanged with a protium (B1232500) (non-radioactive hydrogen) atom from the surrounding environment, such as water molecules in the culture medium. rsc.orgnih.gov The stability of the tritium label is crucial for the accuracy of quantitative measurements. While the C-H bond at the 5-position of the uracil (B121893) ring is generally stable, certain enzymatic or chemical conditions could theoretically facilitate this exchange, leading to a loss of radioactivity from the DNA without a corresponding loss of the nucleoside itself. This would result in an underestimation of the amount of incorporated deoxyuridine. The rate and likelihood of such exchange depend on various factors, including temperature, pH, and the presence of catalysts. osti.gov Therefore, researchers should be aware of this potential, particularly in long-term experiments where the labeled cells are maintained for extended periods.
Label Reutilization: A more widely recognized and significant concern in experiments using tritiated nucleosides is the issue of label reutilization, also known as metabolic cooperation or the salvage pathway. When cells that have incorporated 2'-Deoxyuridine, [5-3H] into their DNA undergo apoptosis or necrosis, they release their cellular contents, including labeled DNA fragments and nucleosides, into the local environment. Neighboring proliferating cells can then take up and reincorporate this labeled material. nih.gov This process of reutilization can lead to the labeling of cells that were not actively synthesizing DNA during the initial pulse-labeling period.
This phenomenon can significantly confound the results of cell proliferation and fate-tracking studies, leading to an overestimation of the number of newly synthesized cells and incorrect interpretations of cell lineage or turnover rates. nih.gov The impact of reutilization is particularly pronounced in in vivo studies or long-term cell culture experiments where significant cell death may occur.
To minimize the effects of label reutilization, several experimental strategies can be employed:
Pulse-Chase Experiments: A common approach is to perform a pulse-chase experiment. Cells are first exposed to a "pulse" of 2'-Deoxyuridine, [5-3H] for a short period. This is followed by a "chase" with a large excess of non-radioactive thymidine. The excess unlabeled thymidine competes with any re-released [5-3H]deoxyuridine, effectively diluting the radioactive pool and reducing its reincorporation into the DNA of other cells.
Short Labeling Times: Using the shortest possible labeling time needed to achieve adequate signal can help ensure that the label is primarily incorporated by the target cell population during a specific window of DNA synthesis.
Dual-Labeling Techniques: Combining the [3H]deoxyuridine label with another proliferation marker, such as EdU or BrdU, in a sequential labeling protocol can help to more precisely define cell cycle kinetics and distinguish between different cohorts of proliferating cells. nih.gov
By carefully considering the potential for both isotopic exchange and, more critically, label reutilization, researchers can design more robust experiments and generate more accurate and reliable data when using 2'-Deoxyuridine, [5-3H].
Research Considerations and Specific Biological Effects in Experimental Systems
Impact of Radiolytic Decay and Transmutation on DNA in Labeled Systems
The decay of tritium (B154650) within the DNA molecule has consequences that extend beyond the immediate induction of strand breaks. The transmutation of the tritium atom into a stable helium isotope and the associated radiolytic effects can lead to the formation of modified bases and have long-term implications for cellular studies.
The beta decay of tritium involves the conversion of a neutron into a proton, transforming the tritium atom into a helium-3 (B1234947) ion. When tritium is located at the 5-position of the uracil (B121893) ring in 2'-deoxyuridine (B118206), this transmutation event is expected to result in a chemical modification of the base. While specific studies on the decay product of [5-³H]deoxyuridine are limited, the principles of tritium decay and its consequences have been studied in the context of [methyl-³H]thymidine. In that system, the decay of tritium in the methyl group leads to the formation of a carbocation, which can react with water to form 5-hydroxymethyl-2'-deoxyuridine (B45661). It is plausible that a similar reactive intermediate is formed upon the decay of tritium at the 5-position of the uracil ring, leading to the formation of modified uracil derivatives within the DNA.
The continuous decay of tritium in labeled DNA samples has significant implications for long-term cellular studies and the storage of these samples. The half-life of tritium is approximately 12.3 years, meaning that over time, there will be a gradual accumulation of DNA damage and modified bases within the stored samples. oregonstate.edu This can compromise the integrity of the DNA and may lead to artifacts in downstream analyses. For instance, the accumulation of strand breaks can affect the efficiency of PCR amplification and the accuracy of sequencing results. The presence of modified bases can also interfere with enzymatic reactions and may be misinterpreted by DNA polymerases.
Studies on the stability of methylated DNA have shown that while some modifications are stable over long periods at -20°C, others can be lost from the DNA. nih.gov For tritiated compounds, the issue is compounded by the continuous generation of new decay products. Therefore, for long-term studies, it is crucial to consider the age of the radiolabeled compound and the potential for accumulated damage in the labeled DNA. It is generally recommended to use freshly labeled cells or DNA for critical experiments and to store samples at ultra-low temperatures (e.g., -80°C or liquid nitrogen) to minimize chemical degradation, although this will not halt the radioactive decay process.
| Storage Condition | Potential DNA Alteration | Implication for Research |
|---|---|---|
| -20°C | Slow chemical degradation, continuous tritium decay and accumulation of modified bases and strand breaks. | Suitable for short- to medium-term storage; potential for artifacts in long-term studies. |
| -80°C / Liquid Nitrogen | Minimized chemical degradation, but tritium decay continues. | Preferred for long-term storage to preserve chemical integrity, but radiolytic damage will still accumulate. |
Competitive Interactions with Endogenous Nucleosides and Analogs
2'-Deoxyuridine, [5-3H] must compete with endogenous nucleosides and other analogs for cellular uptake and metabolic processing to be incorporated into DNA. This competition can influence the efficiency of labeling and can have broader effects on cellular metabolism.
The transport of nucleosides across the cell membrane is mediated by specific nucleoside transporter proteins. researchgate.net Studies with human erythrocytes have shown that 2'-deoxyuridine and its halogenated analogs competitively inhibit the influx of thymidine (B127349), suggesting that they share the same transport mechanism. nih.gov The relative concentrations of these competing nucleosides in the extracellular environment will therefore dictate the rate of uptake of 2'-Deoxyuridine, [5-3H].
Once inside the cell, 2'-deoxyuridine must be phosphorylated to its triphosphate form, dUTP, to be a substrate for DNA polymerases. This phosphorylation is carried out by cellular kinases. However, dUTP can also be a substrate for dUTPase, an enzyme that hydrolyzes dUTP to dUMP, thereby preventing its incorporation into DNA. The balance of these enzymatic activities influences the intracellular pool of dUTP available for DNA synthesis. Furthermore, the incorporation of uracil into DNA can be inhibitory to transcription, as demonstrated with T7 RNA polymerase and human RNA polymerase II. oup.com
The incorporation of 2'-deoxyuridine into DNA is also in competition with the endogenous synthesis of thymidine. Thymidylate synthase catalyzes the methylation of dUMP to dTMP, a crucial step in the de novo synthesis of thymidine. The presence of high levels of deoxyuridine can potentially inhibit this enzyme, leading to a depletion of the dTTP pool and a corresponding increase in the dUTP/dTTP ratio, which would favor the misincorporation of uracil into DNA. nih.gov
Advanced Research and Future Directions
Development of Novel Radiolabeled Deoxyuridine Analogs for Enhanced Research Specificity
While [5-3H]dUr is a powerful tool, the quest for greater specificity and novel applications has spurred the development of new radiolabeled deoxyuridine analogs. Research efforts are concentrated on synthesizing molecules with modifications at key positions of the pyrimidine (B1678525) ring and the deoxyribose sugar, which can confer unique biological properties.
The primary goal is to create analogs that can selectively target specific enzymes or transport proteins, thereby providing a more granular view of metabolic processes. For instance, researchers have synthesized a series of 5-substituted 2'-deoxyuridine (B118206) monophosphate analogs to act as selective inhibitors of specific enzymes, such as the flavin-dependent thymidylate synthase (ThyX) found in Mycobacterium tuberculosis. nih.gov This approach allows for the investigation of enzyme function and the development of targeted therapeutic agents.
Key strategies in the development of novel analogs include:
Modification at the C5 Position: Introducing various functional groups at the 5-position of the uracil (B121893) base can alter the molecule's interaction with enzymes like thymidylate synthase and thymidine (B127349) kinase. nih.govcuny.edu Suzuki-Miyaura cross-coupling reactions have been employed to install aryl groups at this position, creating compounds like 5-phenyl-2'-deoxyuridine. cuny.edu
Modification at the 5' Position: Functionalization at the 5'-carbon of the deoxyribose moiety can influence the nucleoside's phosphorylation status and its ability to be incorporated into DNA. acs.org Analogs with substitutions like methyl (CH3) or trifluoromethyl (CF3) groups at the 5' position have been synthesized to create potent inhibitors of thymidylate synthase that may bypass undesirable metabolic pathways. acs.orgsemanticscholar.org
Phosphonate (B1237965) Analogs: To bypass the often rate-limiting initial phosphorylation step by nucleoside kinases, phosphonate analogs of deoxyuridine have been developed. researchgate.net These molecules mimic the monophosphate form, facilitating studies on subsequent metabolic steps. researchgate.net
The synthesis of these novel analogs often requires complex, multi-step procedures. acs.org Once synthesized, these compounds can be radiolabeled with tritium (B154650), typically through methods like catalytic dehalogenation or the use of tritiated precursors, to enable their use in tracer studies. openmedscience.commdpi.com These advanced analogs promise to deliver higher specificity in receptor-binding assays and more detailed insights into metabolic pathways. openmedscience.com
Integration of 2'-Deoxyuridine, [5-3H] Data with Omics-Scale Analyses
The integration of classical radiotracer data with high-throughput 'omics' technologies—genomics, transcriptomics, proteomics, and metabolomics—represents a significant frontier in biomedical research. nih.gov This systems-biology approach allows for a more comprehensive understanding of how cellular proliferation and metabolism, as measured by [5-3H]dUr uptake and incorporation, are connected to global changes in gene expression, protein levels, and metabolite pools.
For example, studies have combined metabolomic and transcriptomic analyses to identify biomarkers for diseases like clear cell renal cell carcinoma. nih.gov In such a framework, [5-3H]dUr can provide functional data on the activity of the nucleotide salvage pathway. This data can then be correlated with:
Transcriptomics (RNA-seq): To determine if changes in [5-3H]dUr incorporation correlate with the expression levels of genes encoding key enzymes (e.g., thymidine kinase, thymidylate synthase) and nucleoside transporters. nih.gov
Proteomics: To verify whether changes in gene expression translate to altered protein levels of these metabolic enzymes and transporters.
Metabolomics: To measure the broader impact on intracellular and extracellular pools of nucleosides, nucleotides, and related metabolites, providing a complete picture of the metabolic state. nih.govresearchgate.net
This integrated approach can reveal complex regulatory networks and uncover novel therapeutic targets. For instance, an observed increase in [5-3H]dUr incorporation in cancer cells could be linked to the upregulation of a specific nucleoside transporter gene and a corresponding increase in the protein, alongside shifts in the cellular metabolome indicative of increased reliance on the salvage pathway.
| Omics Technology | Data Generated | Integration with [5-3H]dUr Data | Potential Insights |
|---|---|---|---|
| Transcriptomics | mRNA expression levels of all genes | Correlate expression of nucleoside transporter and metabolism enzyme genes with [5-3H]dUr uptake and incorporation rates. | Identify transcriptional regulation of the salvage pathway in response to stimuli or in disease states. |
| Proteomics | Abundance of thousands of proteins | Quantify levels of key salvage pathway proteins and correlate with [5-3H]dUr kinetics. | Confirm that transcriptional changes translate to functional protein levels. |
| Metabolomics | Quantification of hundreds of small-molecule metabolites | Analyze changes in nucleoside and nucleotide pools in conjunction with [5-3H]dUr metabolic fate. | Understand the global metabolic reprogramming associated with altered salvage pathway activity. |
Computational Modeling of Nucleoside Metabolism and Transport Informed by 2'-Deoxyuridine, [5-3H] Studies
Computational modeling provides a powerful framework for simulating and predicting the behavior of complex biological systems, such as nucleoside metabolism and transport. pnas.org Kinetic data derived from experiments using [5-3H]dUr are invaluable for building and validating these models. semanticscholar.org By providing precise measurements of transport rates, enzyme kinetics, and metabolic flux, tracer studies supply the critical parameters needed to construct robust and predictive computational simulations.
Different modeling approaches are employed to understand nucleoside dynamics:
Pharmacokinetic (PK) Models: These models are used to describe the absorption, distribution, metabolism, and excretion (ADME) of compounds like deoxyuridine in a whole organism. nih.govthno.org Data from [5-3H]dUr studies in animals, which track the concentration of radioactivity in various tissues over time, are essential for developing multi-compartment PK models. nih.gov These models can help predict how genetic or pharmacological perturbations of the salvage pathway might alter the biodistribution of nucleoside analogs used in therapy. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Models: These models aim to predict the biological activity of a molecule based on its chemical structure. semanticscholar.org By determining the transport inhibition constants (Ki) for a series of deoxyuridine analogs using competition assays with [5-3H]dUr, researchers can build QSAR models that identify the key molecular features required for interaction with a specific nucleoside transporter. semanticscholar.orgnih.gov
Metabolic Flux Models: These models provide a systems-level view of metabolism by tracking the flow of metabolites through a network of biochemical reactions. uky.edu [5-3H]dUr data can be used to quantify the flux through the nucleoside salvage pathway relative to the de novo synthesis pathway, offering insights into how cells allocate resources under different physiological conditions. nih.gov
| Modeling Approach | [5-3H]dUr-Derived Data Used | Model Output/Prediction |
|---|---|---|
| Pharmacokinetic (PK) Modeling | Time-course of radioactivity in blood and tissues. | Drug clearance, volume of distribution, tissue accumulation. pharmaron.com |
| QSAR and Pharmacophore Modeling | Inhibition constants (Ki) from competitive binding/transport assays. | Prediction of transporter interaction for novel compounds. nih.gov |
| Metabolic Flux Analysis | Rate of incorporation into DNA; conversion to other metabolites. | Quantitative contribution of salvage vs. de novo pathways. |
Refinement of in vivo Animal Models using 2'-Deoxyuridine, [5-3H] for Disease Mechanism Elucidation
Animal models are indispensable for studying human diseases and for the preclinical evaluation of new therapies. nih.gov [5-3H]dUr plays a crucial role in these models by enabling the in vivo tracking of cellular proliferation and nucleoside metabolism, providing insights that are directly relevant to disease mechanisms.
In oncology research, [5-3H]dUr is widely used to assess tumor cell proliferation in xenograft or genetically engineered mouse models. By administering the radiotracer to the animal, researchers can measure its incorporation into the DNA of tumor cells versus normal tissues. nih.gov This provides a dynamic measure of tumor growth and its response to chemotherapy. For instance, a reduction in [5-3H]dUr incorporation following treatment would indicate successful inhibition of cell proliferation. nih.gov
Furthermore, quantitative whole-body autoradiography (QWBA) with tritium-labeled compounds allows for the visualization and quantification of the compound's distribution across all tissues and organs. researchgate.netnih.gov This technique can reveal sites of unexpected accumulation or metabolism, helping to refine the animal model and better understand the compound's pharmacokinetic profile.
Data from [5-3H]dUr studies also help to address species-specific differences in nucleotide metabolism, which can be significant. researchgate.net For example, the activity of key purine (B94841) and pyrimidine metabolizing enzymes can vary substantially between rodents, pigs, and humans. researchgate.net By using [5-3H]dUr to directly measure the functional activity of the salvage pathway in a particular animal model, researchers can better assess its translational relevance to human physiology and disease. This allows for the selection and refinement of animal models that more accurately recapitulate the metabolic aspects of human conditions. oup.com
Addressing Remaining Challenges in Radiolabeling Methodologies and Interpretation
Despite the broad utility of tritium labeling, several challenges remain in the synthesis, application, and interpretation of data from compounds like [5-3H]dUr. openmedscience.com Addressing these challenges is a key focus of future research, aiming to improve the precision and reliability of radiotracer studies.
Synthesis and Purity:
Site-Specificity: Achieving tritium incorporation at a specific, metabolically stable position is critical. openmedscience.com While the 5-position of uridine (B1682114) is generally stable, non-specific labeling can occur with some methods, such as the Wilzbach technique of exposure to tritium gas, leading to ambiguous results. openmedscience.com911metallurgist.com Methods using tritiated precursors offer greater control but can be more complex and costly. openmedscience.com
High Specific Activity: For many applications, such as receptor binding assays, a high specific activity (radioactivity per mole of compound) is required for detection. nih.gov However, molecules with very high specific activity are more susceptible to radiolysis—self-decomposition due to the emitted beta radiation—which can compromise sample purity over time. nih.gov
Purification and Analysis: Ensuring the radiochemical purity of the final product is paramount. openmedscience.com This requires sophisticated analytical techniques like HPLC coupled with radioactivity detectors to separate the desired labeled compound from unlabeled precursors and radiolytic byproducts. openmedscience.com
Interpretation of Results:
Isotope Effects: The mass difference between tritium (³H) and protium (B1232500) (¹H) can sometimes lead to kinetic isotope effects, where the tritium-labeled molecule reacts at a slightly different rate than its non-radioactive counterpart. While generally minor for tritium, this possibility must be considered when interpreting kinetic data. nih.gov
Labile Tritium: Tritium atoms bound to heteroatoms (like oxygen or nitrogen) can readily exchange with hydrogen atoms in aqueous environments. 911metallurgist.comopenmedscience.com This "labile" tritium must be removed through back-exchange procedures (e.g., repeated dissolution in water or methanol) to ensure that the measured radioactivity truly represents the labeled compound. 911metallurgist.com
Self-Absorption: When measuring tritium's low-energy beta particles, particularly in solid samples or on filters, self-absorption can be a significant issue. The sample matrix itself can absorb some of the emitted radiation, leading to an underestimation of the true amount of radioactivity. nih.gov Careful calibration with appropriate standards is necessary to correct for this effect. nih.gov
Future developments are focused on innovative catalytic methods and microfluidic technologies to enhance the efficiency, specificity, and safety of tritium labeling. openmedscience.comopenmedscience.com Advances in analytical techniques, such as accelerator mass spectrometry (AMS), offer much higher sensitivity than traditional scintillation counting, allowing for studies with much lower doses of radiolabeled compounds. researchgate.net
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
